9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate

Catalog No.
S15387352
CAS No.
M.F
C22H23FN2O4
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)c...

Product Name

9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate

IUPAC Name

9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate

Molecular Formula

C22H23FN2O4

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C22H23FN2O4/c1-24(28-2)21(26)20-11-14(23)12-25(20)22(27)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3

InChI Key

DNUWAUJAYURLMX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F)OC

9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound notable for its unique structure, which combines a fluorenyl group with a pyrrolidine moiety. The compound features several functional groups, including a methoxy group and a fluorinated aromatic ring, which may contribute to its biological activity and potential applications in medicinal chemistry. The presence of the fluorenyl group suggests that this compound may exhibit interesting photophysical properties, while the fluorine atom can enhance lipophilicity and metabolic stability.

The synthesis of 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps that may include:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorine Atom: Fluorination reactions can be performed using reagents such as N-fluorobenzenesulfonimide or other fluorinating agents to introduce the fluorine atom at the desired position on the aromatic ring.
  • Carbamoylation: The methoxy(methyl)carbamoyl group can be introduced through reactions with isocyanates or carbamates, leading to the formation of the final product.

These reactions are typically monitored using techniques such as thin-layer chromatography and confirmed through spectroscopic methods like NMR and mass spectrometry.

Preliminary studies suggest that compounds similar to 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate may exhibit significant biological activities, particularly in anticancer research. For instance, fluorinated amino acid derivatives have shown cytotoxic effects against various cancer cell lines, indicating that modifications in structure can lead to enhanced biological efficacy . The presence of the fluorenyl and pyrrolidine moieties may contribute synergistically to its potential pharmacological effects.

The synthesis of 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate typically involves:

  • Starting Materials: The synthesis begins with commercially available starting materials, including fluorenes, pyrrolidines, and appropriate fluorinating agents.
  • Reagents and Conditions: Common reagents include oxalyl chloride for acylation reactions and triethylamine as a base. The reactions are often carried out under controlled temperatures to optimize yields.
  • Purification: After synthesis, purification is usually performed via recrystallization or chromatography to isolate the desired product.

This compound has potential applications in medicinal chemistry, particularly in drug development targeting various diseases due to its structural characteristics that may influence biological interactions. Its unique properties could make it suitable for:

  • Anticancer Agents: Given its structural similarities to known anticancer compounds, it may serve as a lead compound for further development.
  • Fluorinated Drug Candidates: The incorporation of fluorine can enhance metabolic stability and bioavailability.

Interaction studies are crucial for understanding how 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate interacts with biological targets. These studies may involve:

  • Molecular Docking: Computational methods can predict how this compound binds to specific receptors or enzymes.
  • In Vitro Assays: Experimental assays using cell lines can help elucidate its mechanism of action and efficacy against specific targets.

When comparing 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate with similar compounds, several key features stand out:

Compound NameKey FeaturesBiological Activity
Fluorinated Amino AcidsContain fluorine substituents; often used in anticancer researchSignificant cytotoxicity against cancer cell lines
Pyrrolidine DerivativesInclude various substitutions that affect solubility and reactivityPotential neuroactive properties
Fluorinated Aromatic CompoundsEnhanced lipophilicity; used in drug designImproved metabolic stability

The uniqueness of 9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate lies in its combination of both fluorenyl and pyrrolidine structures along with a methoxy carbamate moiety, which may provide distinct pharmacological profiles compared to other compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

398.16418538 g/mol

Monoisotopic Mass

398.16418538 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-11-2024

Explore Compound Types